molecular formula C6H11N3O2S B14916292 n-(1,3-Dimethyl-1h-pyrazol-5-yl)methanesulfonamide

n-(1,3-Dimethyl-1h-pyrazol-5-yl)methanesulfonamide

Cat. No.: B14916292
M. Wt: 189.24 g/mol
InChI Key: AZWJOSMTBNQHNJ-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide: is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-4-6(9(2)7-5)8-12(3,10)11/h4,8H,1-3H3

InChI Key

AZWJOSMTBNQHNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C)C

Origin of Product

United States

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